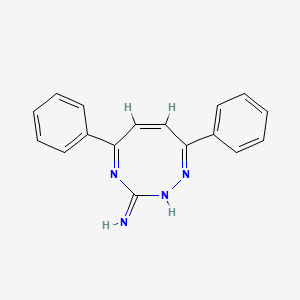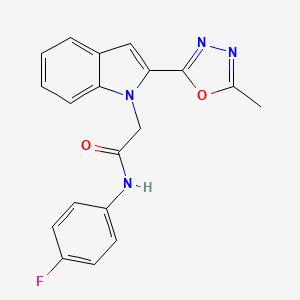![molecular formula C19H17N5OS B2382082 6-(4-Ethoxyphenyl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 891124-19-9](/img/structure/B2382082.png)
6-(4-Ethoxyphenyl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Ethoxyphenyl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound belongs to the class of triazolopyridazine and has been found to possess unique pharmacological properties.
Aplicaciones Científicas De Investigación
Cardiovascular and Antihypertensive Agents
- Research has highlighted the synthesis and evaluation of triazolo and pyridazine derivatives for their coronary vasodilating and antihypertensive activities, indicating potential applications in cardiovascular therapy (Sato et al., 1980).
Antimicrobial and Antioxidant Properties
- Studies have been conducted on the synthesis and evaluation of triazolo and pyridazine derivatives, including those related to the chemical structure , for antimicrobial and antioxidant activities. This suggests their use in combating microbial infections and oxidative stress-related conditions (Anusevičius et al., 2015).
Antitumor and Anti-inflammatory Activities
- Pyridazine derivatives have been synthesized and characterized, with some showing significant anti-tumor and anti-inflammatory properties. This area of research is crucial for developing new cancer treatments and anti-inflammatory medications (Sallam et al., 2021).
Antihistaminic and Anti-inflammatory Agents
- Research into fused pyridazines has led to the discovery of compounds with both antihistaminic activity and an inhibitory effect on eosinophil infiltration, indicating potential applications in treating allergies and inflammation (Gyoten et al., 2003).
Androgen Receptor Downregulation for Prostate Cancer
- The modification of triazolopyridazine structures has yielded compounds evaluated as androgen receptor downregulators in clinical trials for castrate-resistant prostate cancer, highlighting the compound's potential in cancer therapy (Bradbury et al., 2013).
Propiedades
IUPAC Name |
6-(4-ethoxyphenyl)-3-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5OS/c1-2-25-16-7-5-15(6-8-16)17-9-10-18-21-22-19(24(18)23-17)26-13-14-4-3-11-20-12-14/h3-12H,2,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGOWEAORGSLPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC4=CN=CC=C4)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Ethoxyphenyl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2381999.png)
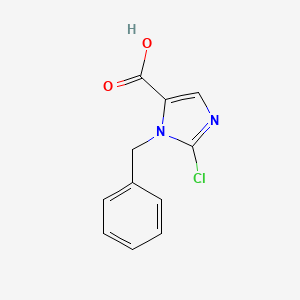
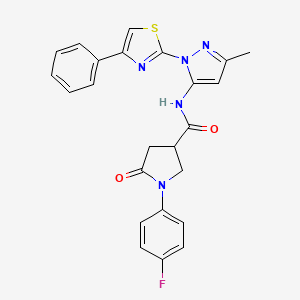
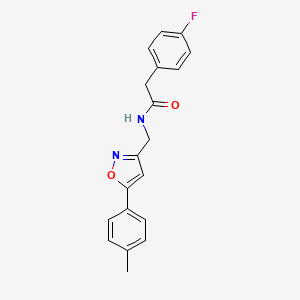
![5-(benzyloxy)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde](/img/structure/B2382006.png)
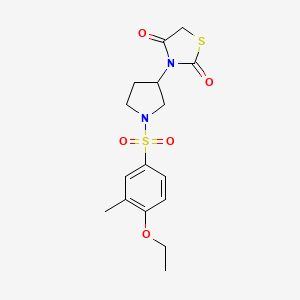
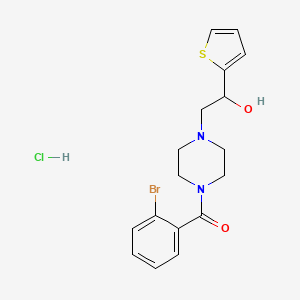
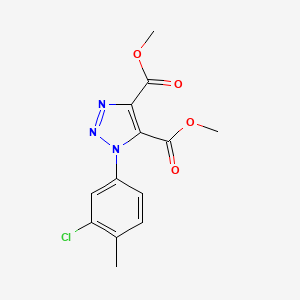
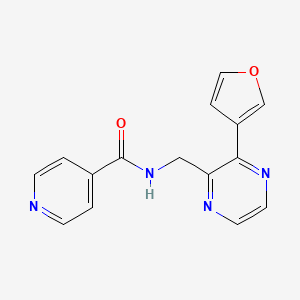
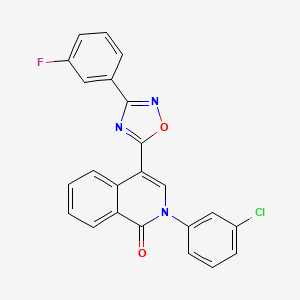
![5-Bromo-2-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2382013.png)

